molecular formula C7H7BrSe B15463556 4-Methylbenzene-1-selenenyl bromide CAS No. 60805-88-1

4-Methylbenzene-1-selenenyl bromide

Número de catálogo: B15463556
Número CAS: 60805-88-1
Peso molecular: 250.01 g/mol
Clave InChI: NNGCUEGNOXLYAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methylbenzene-1-selenenyl bromide is an organoselenium compound that serves as a highly reactive electrophilic selenium reagent in organic synthesis. As part of the areneselenenyl halide family, its primary research value lies in its ability to participate in selenenylation reactions, particularly with alkenes. These reactions are fundamental for the selective functionalization of hydrocarbons and represent one of the most general methods for preparing versatile selenium-containing intermediates . The mechanism typically involves the electrophilic addition of the selenium moiety across a carbon-carbon double bond, often proceeding through a seleniranium ion intermediate with high Markovnikov regioselectivity and anti stereospecificity. The resulting organoselenium products are valuable synthetic building blocks that can be further transformed and are also of interest due to their potential biological properties, which include antitumor, antimicrobial, and antioxidant activities . Researchers utilize such electrophilic selenenyl halides for the development of novel synthetic methodology, including asymmetric synthesis, where chiral selenium compounds can act as auxiliaries or intermediates. The compound must be handled with care and is intended solely for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic applications .

Propiedades

Número CAS

60805-88-1

Fórmula molecular

C7H7BrSe

Peso molecular

250.01 g/mol

Nombre IUPAC

(4-methylphenyl) selenohypobromite

InChI

InChI=1S/C7H7BrSe/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3

Clave InChI

NNGCUEGNOXLYAF-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)[Se]Br

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

4-(Bromomethyl)benzaldehyde (C₈H₇BrO)
  • Structure : Bromine is attached to a methyl group at the 4-position of a benzaldehyde ring.
  • Reactivity : Acts as an alkylating agent due to the bromomethyl group. The aldehyde moiety enables participation in condensation or oxidation reactions.
  • Applications : Used in pharmaceutical intermediates for drug synthesis.
  • Key Difference : Unlike 4-Methylbenzene-1-selenenyl bromide, the bromine here is aliphatic, and the aldehyde group introduces distinct reactivity pathways .
4-Methoxybenzyl Bromide (C₈H₉BrO)
  • Structure : Features a benzyl bromide (-CH₂Br) group at the 4-position of a methoxy-substituted benzene ring.
  • Reactivity : A potent benzylating agent, widely used in alkylation reactions. The methoxy group enhances electron density on the aromatic ring, moderating reactivity.
  • Applications : Key intermediate in drug synthesis (e.g., APIs).
  • Key Difference : The absence of selenium reduces electrophilicity compared to selenenyl bromide, limiting its utility in selenium-specific catalysis .
Methyl Bromide (CH₃Br)
  • Structure : Simple aliphatic bromide.
  • Reactivity : Highly volatile and reactive as a fumigant; undergoes nucleophilic substitution in soil or biological systems.
  • Key Difference : Aliphatic vs. aromatic bromine; methyl bromide lacks the aromatic stabilization and selenium’s unique redox properties .
4-Methylphenethyl Bromide (C₉H₁₁Br)
  • Structure : Bromine on an ethyl chain attached to a toluene ring.
  • Reactivity : Functions as an alkylating agent with applications in polymer chemistry.
  • Key Difference : The bromine is part of a flexible ethyl chain, contrasting with the rigid, ring-bound Se-Br group in the target compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Profile Applications
This compound C₇H₇BrSe 233.95 (hypothetical) -SeBr High electrophilicity, redox-active Organic synthesis, catalysis
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 -CH₂Br, -CHO Alkylation, oxidation Pharmaceutical intermediates
4-Methoxybenzyl bromide C₈H₉BrO 201.06 -CH₂Br, -OCH₃ Benzylation, nucleophilic substitution Drug synthesis, polymer chemistry
Methyl bromide CH₃Br 94.94 -CH₂Br Volatile fumigant Restricted pesticide use
4-Methylphenethyl bromide C₉H₁₁Br 199.09 -CH₂CH₂Br Alkylation, polymerization Polymer and surfactant production

Research Findings and Reactivity Insights

  • Electrophilicity : The Se-Br bond in this compound is more polarized than C-Br bonds in benzyl or aliphatic bromides, making it highly reactive toward nucleophiles like thiols or amines. This property is exploited in selenium-mediated cross-coupling reactions .
  • Thermal Stability : Aromatic selenenyl bromides are typically more stable than aliphatic counterparts (e.g., methyl bromide) due to resonance stabilization of the benzene ring. However, they are less stable than sulfenyl bromides (S-Br analogs) due to weaker Se-Br bonds .
  • Toxicity Profile: Selenium compounds often exhibit higher toxicity than purely organic bromides. For example, methyl bromide () causes neurotoxicity, while selenium derivatives may pose risks of selenosis if mishandled .

Q & A

Q. Q1. What are the standard synthetic routes for aryl selenenyl bromides, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: Aryl selenenyl bromides are typically synthesized via electrophilic substitution or selenium-halogen exchange. For example, phase-transfer catalysis (PTC) is effective for bromide incorporation, as demonstrated in methylene bromide synthesis using LiBr, DCM, and Aliquat 336 . Key parameters include:

  • Catalyst selection: Bulky quaternary ammonium salts (e.g., Aliquat 336) enhance halide transfer efficiency .
  • Temperature control: Maintain 85–110°C for optimal reaction kinetics while avoiding thermal decomposition.
  • By-product mitigation: Use stoichiometric H₂O₂ to oxidize excess Br⁻ and suppress dibrominated by-products, as seen in benzyl bromide synthesis .

Q. Q2. How should researchers handle safety and stability concerns during synthesis?

Methodological Answer:

  • Storage: Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation or hydrolysis.
  • Handling: Use fume hoods with HEPA filtration, as bromides like 4-chlorobenzyl bromide require respiratory protection (e.g., NIOSH-approved masks) .
  • Waste disposal: Neutralize residual bromide ions with sodium thiosulfate before aqueous waste disposal .

Q. Q3. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • GC-MS: Detect volatile impurities (e.g., dibrominated by-products) using methylene chloride as an eluant .
  • NMR: Compare ¹H/¹³C shifts with reference spectra (e.g., triphenylphosphonium bromides for quaternary structure validation) .
  • Halide titration: Quantify free Br⁻ via ion chromatography, noting that methodology changes (e.g., detection limits) can affect data interpretation .

Advanced Research Questions

Q. Q4. How can computational modeling predict reaction pathways for selenium-bromine bond formation?

Methodological Answer:

  • DFT calculations: Model transition states using software like Gaussian to identify energetically favorable pathways (e.g., Se···Br interactions vs. radical mechanisms).
  • Solvent effects: Simulate dielectric environments (e.g., DCM vs. water) to optimize solvent selection for PTC reactions .
  • Validation: Cross-reference computed IR/Raman spectra with experimental data from analogous compounds like cesium bromide .

Q. Q5. What strategies resolve contradictory data in bromide quantification across studies?

Methodological Answer:

  • Method standardization: Use USP reference standards (e.g., 2-phenylethyl bromide) to calibrate instruments and reduce inter-lab variability .
  • Error analysis: Account for detection limit disparities (e.g., 0.10 mg/L in groundwater studies) when comparing bromide concentrations .
  • Multi-method validation: Combine ion-selective electrodes, LC-MS, and gravimetry for cross-verification .

Q. Q6. How do substituent effects influence the reactivity of aryl selenenyl bromides in cross-coupling reactions?

Methodological Answer:

  • Steric/electronic tuning: Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at selenium, as seen in fluoro-sulfonyl chloride coupling .
  • Catalyst screening: Test Pd/phosphine complexes (e.g., Buchwald ligands) under varying temperatures .
  • Kinetic studies: Use stopped-flow UV-Vis to monitor intermediate formation rates in Suzuki-Miyaura reactions .

Experimental Design Considerations

Q. Table 1. Key Reaction Parameters for Selenenyl Bromide Synthesis

ParameterOptimal RangeEvidence Source
Catalyst loading5–10 mol% Aliquat 336
Temperature85–110°C
Solvent polarityε = 8.93 (DCM)
OxidantH₂O₂ (1.2 eq)

Q. Table 2. Common By-Products and Mitigation Strategies

By-ProductMitigation Method
Dibrominated derivativesLimit Br₂ excess via controlled H₂O₂
Selenoxide impuritiesAnhydrous conditions, O₂ exclusion

Data Interpretation and Validation

  • Reproducibility: Replicate experiments using USP-grade reagents (e.g., 4-(tert-butyl)benzyl bromide) .
  • Statistical analysis: Apply response surface methodology (RSM) for multi-variable optimization, as demonstrated in MTT assay design .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.